2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid
Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or occurrence in nature or in specific chemical reactions.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure and confirm the identity of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in different chemical reactions, its stability, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties (UV-Vis, IR, NMR, etc.).Scientific Research Applications
Organocatalyst in Synthesis
2-Hydroxy-5-sulfobenzoic acid, a related compound, has been used as an efficient organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process utilizes solvent-free reaction conditions and offers advantages like convenience, cost-effectiveness, and no use of hazardous organic solvents (Kiyani et al., 2015).
Study of Tissue Sulfhydryl Groups
In the study of tissue sulfhydryl groups, a water-soluble aromatic disulfide derivative has been synthesized and shown to be useful. This provides insights into the biological applications of similar sulfonic acid derivatives (Ellman, 1959).
Supramolecular Coordination Polymers
Multifunctional 2-amino-5-sulfobenzoic acid exhibits roles in constructing supramolecular coordination polymers. These polymers feature hydrogen-bond donors and acceptors, resulting in high-dimensional supramolecular networks (Li & Zhang, 2018).
Structural Chemistry
The structural chemistry of organotin carboxylates has been explored with compounds like 2-sulfobenzoic acid. These studies have implications for understanding the interaction between organometallic compounds and sulfonic acids (Ng, Das, & Tiekink, 1991).
Proton Conductivity
2-Sulfobenzoic acid trihydrate's proton conductivity has been studied in relation to environmental humidity and temperature. This highlights its potential application in fields like material science and electrochemistry (Pisareva et al., 2013).
Ion Chromatographic Separation
o-Sulfobenzoic acid has been evaluated as an eluent in ion chromatographic separations. It shows efficacy in separating a range of inorganic and organic anions (Vautour, Mehra, & Mallet, 1990).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) would be a key resource for this information.
Future Directions
This would involve discussing potential applications of the compound, areas for further research, and any modifications that could be made to improve its properties or efficacy.
Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
2-[(2E)-2-benzylidenehydrazinyl]-5-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c17-14(18)12-8-11(22(19,20)21)6-7-13(12)16-15-9-10-4-2-1-3-5-10/h1-9,16H,(H,17,18)(H,19,20,21)/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZWOZTIIKKRH-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855828 | |
Record name | 2-[(2E)-2-Benzylidenehydrazinyl]-5-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid | |
CAS RN |
68645-45-4 | |
Record name | 2-[(2E)-2-Benzylidenehydrazinyl]-5-sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[2-(phenylmethylene)hydrazinyl]-5-sulfo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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